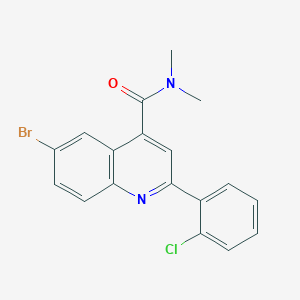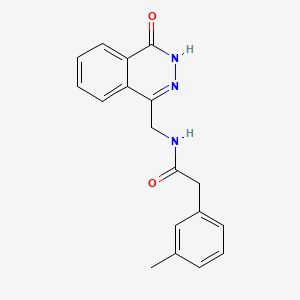![molecular formula C18H13Br2N3O2S B11118356 (2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11118356.png)
(2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core with multiple substituents, including bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolone Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Hydrazone Group: The hydrazone moiety is introduced by reacting the thiazolone intermediate with hydrazine derivatives.
Aldol Condensation: The final step involves an aldol condensation reaction between the hydrazone-thiazolone intermediate and the appropriate aldehyde to introduce the methylene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone groups.
Reduction: Reduction reactions can target the hydrazone and thiazolone moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular targets such as DNA and proteins. The hydrazone and thiazolone moieties can form covalent bonds with nucleophilic sites on these biomolecules, leading to inhibition of their function. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- 2-{(E)-2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Uniqueness
The unique combination of bromine and methoxy substituents in 2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE imparts distinct electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C18H13Br2N3O2S |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
(2E,5Z)-2-[(E)-(3-bromo-4-methoxyphenyl)methylidenehydrazinylidene]-5-[(3-bromophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Br2N3O2S/c1-25-15-6-5-12(8-14(15)20)10-21-23-18-22-17(24)16(26-18)9-11-3-2-4-13(19)7-11/h2-10H,1H3,(H,22,23,24)/b16-9-,21-10+ |
InChI Key |
DEBOLTIHVVWGGS-YFBJYJMGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C/C3=CC(=CC=C3)Br)/S2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11118275.png)
![2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11118276.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11118281.png)
![(4-Methylpiperidin-1-yl)[6-methyl-2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B11118289.png)

![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11118303.png)

![Methyl {3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-oxoimidazolidin-1-yl}acetate](/img/structure/B11118311.png)
methanone](/img/structure/B11118312.png)

![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B11118325.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11118339.png)
![N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11118349.png)
![Methyl 3-{[3-(benzyloxy)-4-methyl-2-nitrobenzoyl]amino}propanoate](/img/structure/B11118355.png)
